4-BENZYLOXY-3-METHOXYCINNAMIC ACID
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Overview
Description
4-Benzyloxy-3-methoxycinnamic acid is an organic compound with the molecular formula C17H16O4. It is a derivative of cinnamic acid, characterized by the presence of benzyloxy and methoxy groups on the aromatic ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-3-methoxycinnamic acid typically involves the reaction of 4-hydroxy-3-methoxycinnamic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 4-benzyloxy-3-hydroxycinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-benzyloxy-3-methoxyhydrocinnamic acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.
Major Products:
Oxidation: 4-Benzyloxy-3-hydroxycinnamic acid.
Reduction: 4-Benzyloxy-3-methoxyhydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3-methoxycinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-benzyloxy-3-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methoxy-4-hydroxycinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its potential to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its role in treating Parkinson’s disease.
Uniqueness: 4-Benzyloxy-3-methoxycinnamic acid stands out due to its unique combination of benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16O4 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
WSOBQOYHYGVEIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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